molecular formula C25H22N4O6S2 B2411201 Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114649-30-7

Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2411201
CAS No.: 1114649-30-7
M. Wt: 538.59
InChI Key: BBWRSYLQZOGVEV-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H22N4O6S2 and its molecular weight is 538.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis of Novel Quinazolinone Derivatives

A study on the synthesis of quinazolinone derivatives revealed their potential as antimicrobial agents. These compounds were tested against a range of bacterial and fungal species, showing significant antimicrobial activities. This highlights the compound's relevance in the development of new antimicrobials (Desai, Dodiya, & Shihora, 2011; Desai, Shihora, & Moradia, 2007).

Development of Antimicrobial and Antifungal Agents

Further research into quinazolinone derivatives has shown that they possess considerable antibacterial and antifungal properties. The structural elucidation of these compounds was achieved through various spectroscopic techniques, underscoring the role of synthesis in exploring pharmacological potentials (Saravanan, Alagarsamy, & Prakash, 2015).

Chemical Synthesis and Characterization

Novel Synthesis Techniques

Innovative synthesis techniques have been employed to create protected versions of the compound, demonstrating the versatility of quinazolinone derivatives in chemical synthesis. These methods involve convergent routes and the use of microwave-assisted technology, highlighting the compound's importance in the development of synthetic methodologies (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).

Potential Pharmaceutical Applications

Antileukemic Activities

Quinazolinone derivatives have also been investigated for their antileukemic properties. Studies on bis[(carbamoyl)oxy]methyl-substituted derivatives showed in vivo activity against lymphocytic leukemia, indicating the potential therapeutic applications of these compounds in cancer treatment (Anderson, Heider, Raju, & Yucht, 1988).

Properties

IUPAC Name

methyl 4-oxo-3-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6S2/c1-35-24(32)17-7-10-20-21(14-17)28-25(36)29(23(20)31)18-4-2-3-16(13-18)22(30)27-12-11-15-5-8-19(9-6-15)37(26,33)34/h2-10,13-14H,11-12H2,1H3,(H,27,30)(H,28,36)(H2,26,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRSYLQZOGVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.